N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a chlorobenzoyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzodioxole derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine and subsequent carboxylation to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol derivative.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-3-CARBOXAMIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-2-CARBOXAMIDE
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-4-2-16(3-5-17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-1-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSEWYTHXTXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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